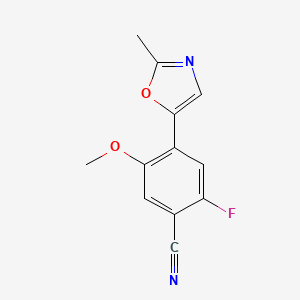![molecular formula C10H6N2OS2 B8332377 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8332377.png)
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a thienyl group attached at the 6-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of barbituric acid, an aromatic aldehyde, and urea or thiourea in the presence of water as a solvent. This environmentally benign procedure leads to high yields of the desired product in a single step using microwave irradiation . Another approach involves the use of multicomponent reactions, such as the Biginelli reaction, which combines cyclic 1,3-dicarbonyl compounds, aromatic aldehydes, and urea/thiourea under microwave-induced conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The use of green chemistry principles, such as water as a solvent and microwave irradiation, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: Oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation can lead to the formation of 4-arylpyrimidines .
Scientific Research Applications
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with nucleic acids and enzymes, potentially inhibiting their function. For example, it has been shown to possess cytotoxic activity by interfering with the proliferation of cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share a similar core structure but differ in the arrangement of functional groups and heteroatoms. The unique thienyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- Pyrimido[4,5-d]pyrimidines
- Pyrimido[5,4-d]pyrimidines
Properties
Molecular Formula |
C10H6N2OS2 |
|---|---|
Molecular Weight |
234.3 g/mol |
IUPAC Name |
6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H6N2OS2/c13-10-9-7(11-5-12-10)3-8(15-9)6-1-2-14-4-6/h1-5H,(H,11,12,13) |
InChI Key |
AHMUVDJDWDTSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC3=C(S2)C(=O)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


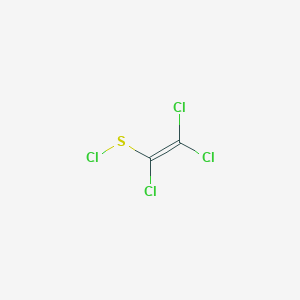
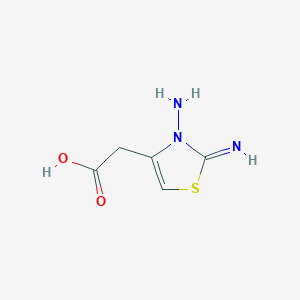
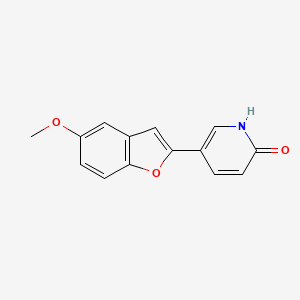
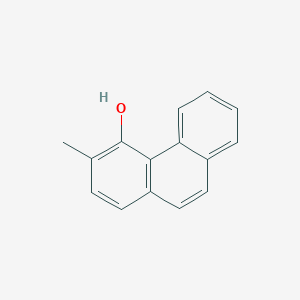
![6-Methyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrazine-2,3-dione](/img/structure/B8332323.png)
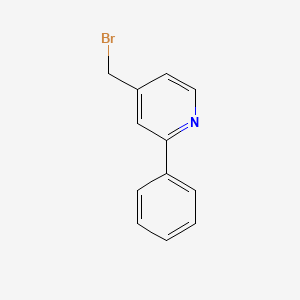
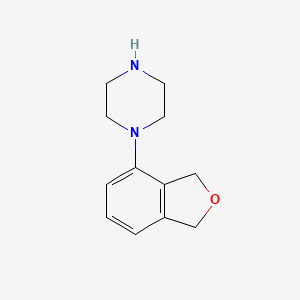
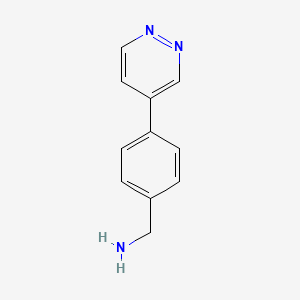
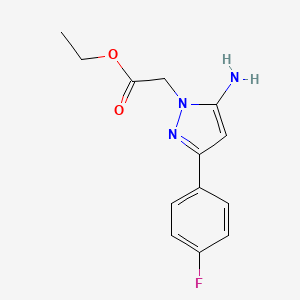
![Methyl 3-isocyanatothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8332366.png)
![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-methanol](/img/structure/B8332369.png)
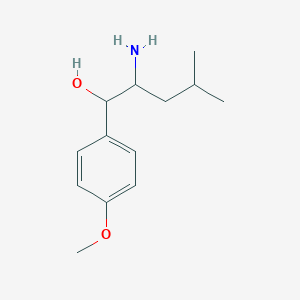
![6-[Cyclohexyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B8332393.png)
